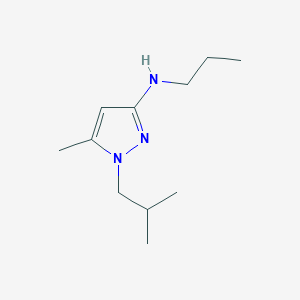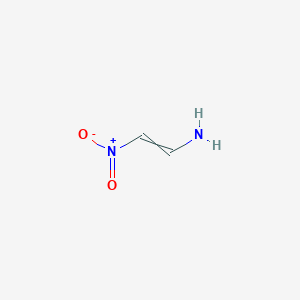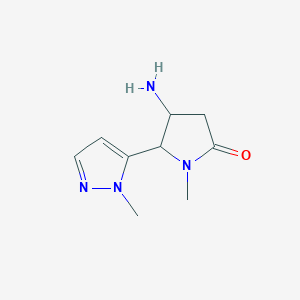![molecular formula C7H11NO2 B11729801 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furanone ring and a dimethylamino group. It is often used as a building block in organic synthesis and has shown potential in various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalystThis is achieved by treating the compound with DMFDMA, which acts as a methylating and formylating agent . The reaction conditions often include the use of hydrazine, hydroxylamine, and phenylhydrazine to convert the enaminone into various derivatives such as pyrazole, isoxazole, and 1-phenyl-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of DMFDMA as a catalyst in the synthesis process suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and scaling up of the synthesis process.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups using primary and secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, phenylhydrazine, and various primary and secondary amines. The reaction conditions often involve heating the reaction mixture and monitoring the progress using techniques such as thin-layer chromatography (TLC) .
Major Products
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives . These products are often evaluated for their biological activities, such as antibacterial and antifungal properties .
科学的研究の応用
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with bacterial and fungal cell membranes, leading to disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Similar compounds to 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- include:
- 3-[(Dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- (E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
What sets 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- apart from similar compounds is its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to form various derivatives with significant biological activities makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
(3E)-3-(dimethylaminomethylidene)oxolan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-10-7(6)9/h5H,3-4H2,1-2H3/b6-5+ |
InChIキー |
TVGHSXBYKSMSHY-AATRIKPKSA-N |
異性体SMILES |
CN(C)/C=C/1\CCOC1=O |
正規SMILES |
CN(C)C=C1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729722.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729727.png)



![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729752.png)
![2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729769.png)
![1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729773.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729779.png)
![4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11729784.png)
![[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729788.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
